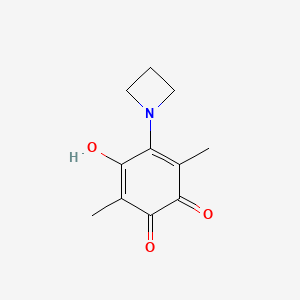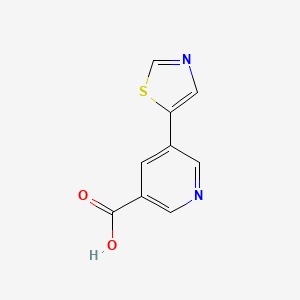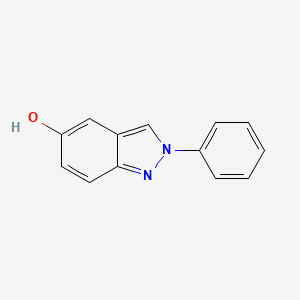![molecular formula C9H8F3N3 B11893273 (3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11893273.png)
(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine is a compound that belongs to the class of imidazo[1,5-a]pyridine derivatives These compounds are known for their unique chemical structure, which includes an imidazo ring fused to a pyridine ring The trifluoromethyl group attached to the imidazo ring enhances the compound’s chemical stability and biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with trifluoroacetaldehyde methyl hemiacetal under acidic conditions. This reaction leads to the formation of the imidazo[1,5-a]pyridine core, which can then be further functionalized to introduce the methanamine group.
Another approach involves the use of 1,3-diketones or malondialdehyde derivatives in the presence of 1H-imidazol-4(5)-amine. This method allows for the formation of the imidazo[1,5-a]pyridine core through cyclocondensation reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques such as continuous flow chemistry. This method allows for the efficient and controlled production of the compound, ensuring high yields and purity. The use of automated systems and optimized reaction conditions can further enhance the scalability and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased polarity.
Reduction: Formation of reduced derivatives with altered electronic properties.
Substitution: Formation of substituted derivatives with diverse functional groups.
Applications De Recherche Scientifique
(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit the activity of P2X7 receptors, which are involved in inflammatory responses . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
Imidazo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyridine: Another structural isomer with different reactivity and applications.
Imidazo[4,5-b]pyridine: A related compound with a different fusion pattern of the imidazo and pyridine rings.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H8F3N3 |
|---|---|
Poids moléculaire |
215.17 g/mol |
Nom IUPAC |
[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]methanamine |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8-14-6(5-13)7-3-1-2-4-15(7)8/h1-4H,5,13H2 |
Clé InChI |
PRESXSLRPXNUPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C(N2C=C1)C(F)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11893192.png)
![5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11893207.png)

![3-(P-Tolyl)imidazo[1,2-A]pyridine](/img/structure/B11893215.png)


![5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol](/img/structure/B11893236.png)





![2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile](/img/structure/B11893283.png)

